REACTION_CXSMILES
|
[C:1]1([O:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[CH2:14][N:15]2[CH:19]=[CH:18][C:17]([N:20]3C(=O)C4C(=CC=CC=4)C3=O)=[N:16]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.O.NN>C1COCC1>[C:1]1([O:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[CH2:14][N:15]2[CH:19]=[CH:18][C:17]([NH2:20])=[N:16]2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2|
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Name
|
2-(1-{[2-(phenyloxy)phenyl]methyl}-1H-pyrazol-3-yl)-1H-isoindole-1,3(2H)-dione
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Quantity
|
2.35 g
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Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC1=C(C=CC=C1)CN1N=C(C=C1)N1C(C2=CC=CC=C2C1=O)=O
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Name
|
|
Quantity
|
1.44 mL
|
Type
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reactant
|
Smiles
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O.NN
|
Name
|
|
Quantity
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30 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
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50 °C
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Type
|
CUSTOM
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Details
|
The resulting colourless solution was stirred at 50° C. for 2 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
A white solid precipitated
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Type
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TEMPERATURE
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Details
|
The suspension was cooled to ambient temperature
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Type
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FILTRATION
|
Details
|
filtered through a sinter funnel
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Type
|
FILTRATION
|
Details
|
The filtrate was then filtered through a hydrophobic frit
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)OC1=C(C=CC=C1)CN1N=C(C=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.58 g | |
YIELD: CALCULATEDPERCENTYIELD | 100.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |